An In-depth Technical Guide to 4-[Ethyl(methyl)amino]benzaldehyde: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 4-[Ethyl(methyl)amino]benzaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Ethyl(methyl)amino]benzaldehyde, with the CAS Number 64693-47-6 , is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2] Its unique molecular architecture, featuring a benzaldehyde core substituted with a tertiary amino group at the para position, imparts specific electronic properties that make it a valuable building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The electron-donating nature of the ethyl(methyl)amino group activates the aromatic ring, influencing its reactivity and the properties of its derivatives.
This technical guide provides a comprehensive overview of 4-[Ethyl(methyl)amino]benzaldehyde, including its chemical and physical properties, a detailed examination of its synthesis via the Vilsmeier-Haack reaction, its reactivity in Knoevenagel condensations, and its applications in the development of dyes, fluorescent probes, and pharmaceutical agents.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-[Ethyl(methyl)amino]benzaldehyde is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 64693-47-6 | [1][4] |
| Molecular Formula | C₁₀H₁₃NO | [2][5] |
| Molecular Weight | 163.22 g/mol | [5] |
| Appearance | Typically a dark powder or solid | [2] |
| Purity | Often available at ≥95% (by NMR) | [2] |
| Storage Conditions | Store at 0-8°C | [3] |
Synthesis of 4-[Ethyl(methyl)amino]benzaldehyde: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 4-[Ethyl(methyl)amino]benzaldehyde is the Vilsmeier-Haack reaction.[6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as N-ethyl-N-methylaniline, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6][7]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-ethyl-N-methylaniline attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the final aldehyde product.[6]
Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of 4-[Ethyl(methyl)amino]benzaldehyde.
Representative Experimental Protocol
This protocol is a representative example based on the general Vilsmeier-Haack reaction conditions and should be optimized for specific laboratory settings.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve N-ethyl-N-methylaniline (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-90°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8. This step should be performed with caution as it is exothermic.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-[Ethyl(methyl)amino]benzaldehyde.
Reactivity and Applications: The Knoevenagel Condensation
4-[Ethyl(methyl)amino]benzaldehyde is a key substrate in Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[8][9] This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of styryl dyes, pharmaceuticals, and other functional organic molecules.[3]
Reaction Mechanism
The Knoevenagel condensation typically proceeds through the following steps:
-
Deprotonation: A basic catalyst (e.g., piperidine, triethylamine) removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-[Ethyl(methyl)amino]benzaldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product.[10]
Caption: General mechanism of the Knoevenagel condensation with 4-[Ethyl(methyl)amino]benzaldehyde.
Application in Styryl Dye Synthesis: Representative Protocol
This protocol is a representative example for the synthesis of a styryl dye and should be adapted and optimized for specific active methylene compounds and desired products.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-[Ethyl(methyl)amino]benzaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure styryl dye.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the spectra for 4-[Ethyl(methyl)amino]benzaldehyde is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Experimental verification is always recommended.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-8.0 ppm. - Aldehyde proton as a singlet around δ 9.5-10.0 ppm. - Ethyl group protons: a quartet around δ 3.4-3.6 ppm and a triplet around δ 1.1-1.3 ppm. - Methyl group protons as a singlet around δ 2.9-3.1 ppm. |
| ¹³C NMR | - Carbonyl carbon in the range of δ 190-195 ppm. - Aromatic carbons in the range of δ 110-155 ppm. - Alkyl carbons in the range of δ 12-50 ppm. |
| IR (Infrared) | - A strong C=O stretching band for the aldehyde at approximately 1670-1690 cm⁻¹. - C-H stretching bands for the aromatic ring and alkyl groups. - C-N stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.22. |
Safety and Handling
4-[Ethyl(methyl)amino]benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-[Ethyl(methyl)amino]benzaldehyde is a valuable and reactive intermediate in organic synthesis. Its preparation via the Vilsmeier-Haack reaction and its subsequent use in Knoevenagel condensations provide access to a diverse range of compounds, including dyes, fluorescent probes, and precursors to pharmaceutically active molecules. This guide has provided a technical overview of its synthesis, reactivity, and applications, offering a foundation for its use in research and development.
References
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PubChem. (n.d.). 4-[Ethyl(methyl)amino]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][1]
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- Growing Science. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant activities. Current Chemistry Letters, 4(4), 133-140.
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